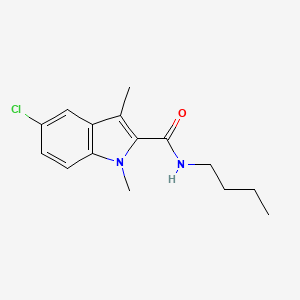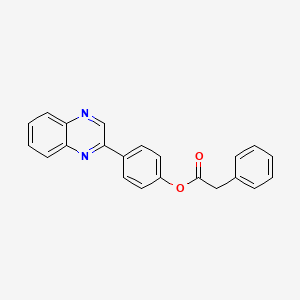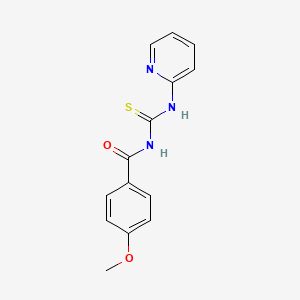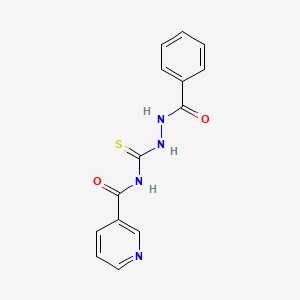![molecular formula C14H16ClN3OS B10870667 1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone](/img/structure/B10870667.png)
1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzisothiazole ring fused with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone typically involves the reaction of 1,2-benzisothiazole with piperazine under specific conditions. The process may include:
Step 1: Formation of the benzisothiazole ring.
Step 2: Introduction of the piperazine group through nucleophilic substitution.
Step 3: Chlorination of the propanone moiety to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the benzisothiazole ring.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzisothiazole derivatives, and substituted propanone derivatives.
Scientific Research Applications
1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antipsychotic and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone involves interaction with specific molecular targets and pathways:
Molecular Targets: Dopamine and serotonin receptors, enzymes involved in neurotransmitter synthesis.
Pathways: Modulation of neurotransmitter release and reuptake, inhibition of specific enzymes.
Comparison with Similar Compounds
1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone can be compared with other similar compounds, such as:
3-(1-Piperazinyl)-1,2-benzisothiazole: Known for its antipsychotic properties.
1-(1,2-Benzisothiazol-3-yl)piperazine: Investigated for its potential in treating neurological disorders.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C14H16ClN3OS |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-chloropropan-1-one |
InChI |
InChI=1S/C14H16ClN3OS/c1-10(15)14(19)18-8-6-17(7-9-18)13-11-4-2-3-5-12(11)20-16-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
APEGCLDORUVQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870586.png)

![6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10870593.png)
![3-(2-furyl)-11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870602.png)
![10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870607.png)
![Methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870610.png)
![2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10870618.png)

![1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide](/img/structure/B10870634.png)

![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B10870644.png)
![1-oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10870646.png)

![4-Fluoro-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10870674.png)
